Tiglic aldehyde

説明

Tiglic aldehyde is a natural product found in Glycyrrhiza glabra with data available.

生物活性

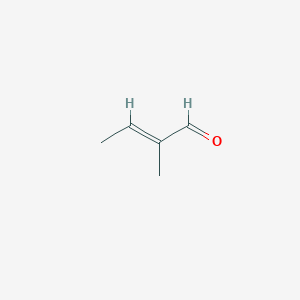

Tiglic aldehyde, also known as 2-methyl-2-butenal, is an organic compound with the formula . It belongs to the class of compounds known as enals, characterized by an alpha,beta-unsaturated aldehyde structure. This compound has garnered interest due to its various biological activities, particularly its effects on sensory receptors and potential therapeutic applications.

- Molecular Formula :

- Solubility : Water-soluble

- pKa : Extremely weak basicity (essentially neutral)

- Taste and Aroma : Described as strong, fruity, and green-tasting, often associated with an onion aftertaste .

1. Sensory Activation

This compound has been shown to activate the transient receptor potential ankyrin 1 (TRPA1), a receptor involved in sensing environmental irritants and pain. Research indicates that:

- At a concentration of 25 mM, this compound induces an inward current in cells expressing hTRPA1, indicating activation of this receptor .

- The compound produces a tingling or cooling sensation, which is characteristic of TRPA1 activation. This effect is less potent compared to other compounds like cinnamaldehyde but still significant .

2. Neuronal Activation

In studies involving dorsal root ganglion (DRG) neurons from rats:

- This compound activated 27% of recorded neurons at a concentration of 25 mM, suggesting its role in modulating sensory neuron activity .

- The activation pattern indicates that it can stimulate both cinnamaldehyde-sensitive and insensitive neurons .

3. Potential Therapeutic Applications

This compound's ability to modulate TRPA1 suggests potential applications in pain management and sensory modulation. Its role as a natural agonist opens avenues for further research into its therapeutic benefits.

Case Study 1: TRPA1 Activation

In a controlled laboratory setting, researchers examined the effects of this compound on CHO cells expressing hTRPA1. The study found that:

- This compound induced significant inward currents at high concentrations.

- The activation was blocked by HC030031, confirming the specificity of the response through TRPA1 pathways .

Case Study 2: Sensory Neuron Response

A separate study focused on DRG neurons revealed:

| Compound | Concentration | Activated Neurons (%) |

|---|---|---|

| Anisaldehyde | 10 mM | 16% |

| Cuminaldehyde | 3 mM | 51% |

| This compound | 25 mM | 27% |

This data underscores this compound’s moderate efficacy in activating sensory neurons compared to other compounds tested .

Activation Potency

Compared to well-known TRPA1 agonists like cinnamaldehyde, this compound exhibits lower activation potency:

- Maximum activation occurs at approximately 5 mM for this compound, achieving about 80% of the maximum response seen with 100 µM of cinnamaldehyde .

Structural Comparisons

This compound’s structural characteristics allow it to function similarly to other natural compounds that activate TRPA1. Its unique chemical structure contributes to its sensory properties and biological activity.

科学的研究の応用

Organic Synthesis

Tiglic aldehyde serves as a valuable building block in organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

- Synthesis of Natural Products : this compound has been utilized in the total synthesis of several natural products. For instance, it was a key reagent in the concise total synthesis of 7-demethylpiericidin A1, showcasing its utility in producing bioactive compounds .

- Vinylogy Principle : Recent studies have explored the application of this compound as an acceptor in reactions based on the principle of vinylogy. This principle allows for the formation of new C-C bonds and can lead to the development of novel materials and compounds .

Agricultural Applications

This compound has been identified as a potential natural pesticide and growth regulator. Its ability to induce specific biological responses makes it a candidate for agricultural management strategies.

- Antioxidant Activity : Research indicates that this compound-based compounds exhibit significant antioxidant activity. This property can be harnessed to enhance plant resilience against oxidative stress, thereby improving crop yields .

- TRPA1 Agonist : this compound has been recognized as a natural agonist of TRPA1 (transient receptor potential ankyrin 1), which plays a role in plant defense mechanisms. This interaction may contribute to enhanced pest resistance .

Pharmaceutical Applications

The pharmacological potential of this compound is being actively investigated, particularly for its effects on human health.

- Antidiabetic Effects : Studies have suggested that this compound may possess antidiabetic properties. It has been identified as a compound that can influence metabolic pathways, potentially aiding in the management of diabetes .

- Pheromonal Communication : In wildlife biology, this compound is noted for its role as a pheromone in European rabbits (Oryctolagus cuniculus). This function underscores its significance in ecological interactions and communication among species .

Food Industry

This compound is naturally present in various food items and is recognized for its flavor profile.

- Flavor Compound : It imparts a strong fruity and green taste, making it an attractive flavoring agent in food products. Its presence in safflower and spearmint highlights its relevance in food chemistry .

Summary Table of Applications

化学反応の分析

Nucleophilic Addition Reactions

Tiglic aldehyde participates in conjugate (1,4-) and direct (1,2-) nucleophilic additions due to its α,β-unsaturated carbonyl structure:

Grignard and Organometallic Additions

-

Mechanism : Nucleophilic attack occurs at the β-carbon (conjugate addition) or carbonyl carbon (direct addition), depending on steric and electronic factors.

-

Example : Reaction with Grignard reagents (RMgX) yields secondary alcohols via 1,2-addition or allylic alcohols via 1,4-addition9 .

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| RMgX (Grignard) | RCH₂C(CH₃)=CHOH (1,2-adduct) | Ether, 0–25°C | 60–80% | |

| RMgX (Grignard) | RCH=C(CH₃)CH₂OH (1,4-adduct) | Polar aprotic solvent | 40–60% |

Condensation Reactions

This compound undergoes aldol-like condensations with carbonyl compounds:

With Ketones and Aldehydes

-

Steric Effects : Bulkier electrophiles favor γ-addition over α-addition. For example, this compound condenses with ketones (e.g., cyclohexanone) to form γ-products due to reduced steric hindrance .

| Electrophile | Product Type | Temperature | γ:α Ratio | Source |

|---|---|---|---|---|

| Cyclohexanone | γ-Adduct | 65°C | 100:0 | |

| Acetaldehyde | α-Adduct | 25°C | 1:1 |

Reactions with Thiols

This compound reacts with cysteine to form thiazolidine derivatives, critical in flavor chemistry:

pH-Dependent Pathways

-

Alkaline Conditions (pH 8) : Forms (4R)-2-(2-[[(2R)-2-amino-2-carboxyethyl]thio]methylpropyl)-1,3-thiazolidine-4-carboxylic acid .

-

Acidic Conditions (pH 1) : Produces (2R,2'R,E)-S,S'-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine via vinylic sulfide bond formation .

| Conditions | Major Product | Yield | Source |

|---|---|---|---|

| pH 8 | Thiazolidine-carboxylic acid derivative | 70% | |

| pH 1 | Bis-cysteine vinylic sulfide | 65% |

Borylation and Stability Challenges

Attempts to synthesize β-boryl aldehydes from this compound face instability issues:

-

Copper-Catalyzed Borylation : Using CuCl/PnBu₃, β-boryl aldehyde intermediates decompose back to this compound under ambient conditions .

| Catalyst | Product | Stability | Source |

|---|---|---|---|

| CuCl/PnBu₃ | β-Boryl aldehyde | Unstable (>90% decomposition) |

Method A: Aldol Condensation

Method B: Dehydration of Silyl Ethers

-

Steps :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Silicon ether | TiCl₄, CH₂Cl₂, –20°C | 85% | |

| Dehydration | p-TsOH, toluene, 105°C | 59.5% |

Reduction Reactions

This compound is reduced to 2-methyl-2-butenol using borohydrides:

| Reducing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | 2-methyl-2-butenol | EtOH, 25°C | 75% |

Oxidation and Air Sensitivity

This compound readily oxidizes in air to form carboxylic acids:

| Conditions | Product | Rate (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Air, 25°C | Tiglic acid | 1.2 × 10⁻³ |

特性

IUPAC Name |

(E)-2-methylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWQBUSCFPJUPN-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049308 | |

| Record name | E-2-Methyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; penetrating, powerful green ethereal aroma | |

| Record name | 2-Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in ether and most oils, soluble (in ethanol) | |

| Record name | 2-Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.868-0.873 (20°) | |

| Record name | 2-Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

497-03-0, 1115-11-3, 6038-09-1 | |

| Record name | Tiglaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcrotonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenal, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenal,2-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiglic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenal, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | E-2-Methyl-2-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylbut-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGLIC ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZVE2K81C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。